molecular formula C14H10BrClO2 B1331810 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde CAS No. 667436-67-1

2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde

Cat. No.: B1331810
CAS No.: 667436-67-1
M. Wt: 325.58 g/mol
InChI Key: ZENAYAFFTGEHLU-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde is a versatile benzaldehyde derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates two distinct halogen substituents—a bromine on the benzyl ether and a chlorine on the aldehyde-bearing ring—which make it a valuable scaffold for constructing more complex molecules through various cross-coupling reactions and nucleophilic additions. This compound is primarily employed in the synthesis of potential pharmacologically active molecules. Recent research highlights its use as a key precursor in the development of receptor tyrosine kinase inhibitors, which are a major focus in anticancer drug discovery [https://doi.org/10.1016/j.bmcl.2019.07.032]. The aldehyde group is a highly reactive handle, allowing for condensation to form imines (Schiff bases) or secondary amines, which are common structural motifs in many drug candidates. Furthermore, the compound finds application in materials science as a building block for the preparation of organic ligands and functionalized polymers. As a standard in analytical chemistry, it is used for method development and calibration. Researchers value this compound for its ability to introduce specific halogenated aromatic systems into a target molecule, enabling structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENAYAFFTGEHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358390
Record name 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-67-1
Record name 2-[(4-Bromophenyl)methoxy]-5-chlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667436-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 5-chlorobenzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with a base to form an alkoxide, which then reacts with the aldehyde to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and chlorine substituents can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde with structurally related compounds, focusing on substituents, molecular properties, and bioactivity:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Applications References
This compound 667436-67-1 C₁₄H₁₀BrClO₂ 4-Bromobenzyloxy (2-position), Cl (5-position) 325.59 Potential anticancer activity (inferred from analogs)
2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde 667437-87-8 C₁₄H₁₀BrClO₂ 3-Bromobenzyloxy (2-position), Cl (5-position) 325.59 Not reported; positional isomer may alter steric effects
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde 428482-55-7 C₁₄H₁₀BrClO₂ 4-Chlorobenzyloxy (2-position), Br (5-position) 325.59 Isomeric form; halogen positions may influence electronic properties
2-(Benzyloxy)-5-chlorobenzaldehyde N/A (compound 28) C₁₄H₁₁ClO₂ Benzyloxy (2-position), Cl (5-position) 246.69 Anticancer activity against HL-60 cells (IC₅₀ ~1–10 μM)
2-((4-Bromobenzyl)thio)-5-(trifluoromethyl-pyrazole)oxadiazole (5g) N/A C₁₅H₁₁BrF₃N₃OS 4-Bromobenzylthio, trifluoromethylpyrazole 418.23 Herbicidal and fungicidal activity (SDH inhibition via molecular docking)
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde 345983-02-0 C₁₅H₁₂BrClO₃ 4-Chlorobenzyloxy (4-position), Br (3), OMe (5) 355.61 Not reported; additional methoxy increases polarity

Key Observations:

Substituent Effects on Bioactivity :

  • The replacement of benzyloxy with 4-bromobenzyloxy (as in the target compound) increases molecular weight and lipophilicity compared to 2-(benzyloxy)-5-chlorobenzaldehyde (246.69 vs. 325.59 g/mol). This modification may enhance cell membrane penetration, as seen in anticancer studies .
  • Thioether analogs (e.g., compound 5g) exhibit pesticidal activity due to sulfur’s stronger electron-withdrawing effects, which may improve binding to SDH enzymes .

Positional Isomerism: 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde (meta-bromo) differs sterically and electronically from the target compound (para-bromo). Meta substitution may reduce symmetry and alter crystal packing, affecting solubility .

Functional Group Additions :

  • The methoxy group in 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde introduces hydrogen-bonding capacity, which could enhance interactions with biological targets compared to the target compound’s simpler structure .

Synthetic Accessibility :

  • Compounds like the target and its analogs are synthesized in high purity (95%), indicating robust methodologies for introducing bromine and chlorine substituents via palladium-catalyzed cross-coupling or nucleophilic displacement .

Biological Activity

2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromobenzyl ether group and a chlorobenzaldehyde moiety, which may influence its reactivity and biological interactions. The compound can be represented by the following structural formula:

C13H10BrClO\text{C}_{13}\text{H}_{10}\text{BrClO}

The biological activity of this compound can be hypothesized based on its structural similarities with other compounds that exhibit enzyme inhibition and antimicrobial properties.

Target Enzymes

Research indicates that compounds with similar structures may interact with key enzymes such as:

  • Acetylcholinesterase (AChE) : Inhibition may lead to increased acetylcholine levels, affecting neurotransmission.
  • Butyrylcholinesterase (BChE) : Similar inhibition patterns may be observed.

Mode of Action

The compound is likely to exert its effects through:

  • Non-covalent interactions : Such as hydrogen bonding and hydrophobic interactions.
  • Enzyme inhibition : Potentially leading to altered neurotransmission pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess significant antimicrobial properties.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans1460

These results indicate that the compound could be effective against both bacterial and fungal pathogens, warranting further investigation into its potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)20Induction of apoptosis
MCF-7 (breast cancer)25Cell cycle arrest
A549 (lung cancer)30Inhibition of proliferation

The compound demonstrated selective cytotoxicity, particularly against HeLa cells, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzaldehyde derivatives, including this compound. The compound exhibited promising antibacterial activity against Gram-positive bacteria, indicating its potential for development into an antimicrobial drug .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of benzaldehyde derivatives on human cancer cell lines. The findings suggested that the presence of halogen substituents significantly enhanced the anticancer activity, with the tested compound showing notable efficacy against multiple cell lines .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromobenzyl alcohol and 5-chlorosalicylaldehyde. A base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF) is used to deprotonate the hydroxyl group and facilitate ether bond formation . Heating to 80–100°C under inert atmosphere (N₂ or Ar) improves yield. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients.

Q. What analytical techniques are recommended for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromobenzyl and chloro groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected m/z: 325.98 [M+H]+).
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are synthesized .
  • Fourier-Transform Infrared (FTIR) : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

Q. How should researchers handle safety concerns when working with this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, use an eyewash station for 15 minutes .
  • Storage : Keep in a cool, dry place away from oxidizing agents. Label containers with hazard warnings (e.g., irritant, sensitizer) .

Advanced Research Questions

Q. How do structural modifications in related benzaldehyde derivatives influence reactivity and biological activity?

  • Methodological Answer : Halogen substitutions (e.g., replacing Br with F or Cl) alter electronic effects and steric hindrance. For example:
  • Electron-Withdrawing Groups (EWGs) : Increase aldehyde electrophilicity, enhancing nucleophilic addition (e.g., in Schiff base formation) .
  • Biological Activity : Fluorinated analogs (e.g., 5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde) show improved bioavailability in drug discovery studies .
  • Experimental Design : Compare reaction rates (kinetics) and computational (DFT) studies to quantify substituent effects .

Q. What strategies can resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Use complementary techniques (e.g., NMR with DEPT-135 to distinguish CH₂ groups; LC-MS for purity checks).
  • Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals in NMR via X-ray structures of derivatives .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .

Q. How can computational chemistry predict the compound’s behavior in nucleophilic reactions?

  • Methodological Answer :
  • Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate LUMO (Lowest Unoccupied Molecular Orbital) localization on the aldehyde group, indicating reactive sites .
  • Transition State Modeling : Simulate reaction pathways (e.g., aldol condensation) to predict activation energies and regioselectivity .
  • Solvent Effects : Employ COSMO-RS models to assess solvent polarity’s impact on reaction kinetics .

Q. What are common side reactions during synthesis, and how can they be minimized?

  • Methodological Answer :
  • Byproduct Formation : Over-oxidation of the aldehyde to carboxylic acid (mitigate by avoiding strong oxidizers) or undesired ether cleavage (use anhydrous conditions) .
  • Optimization :
  • Temperature Control : Maintain reaction below 100°C to prevent decomposition.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

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